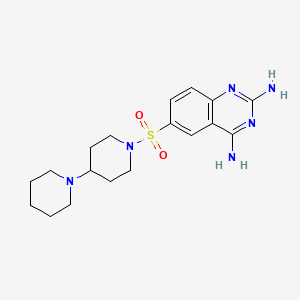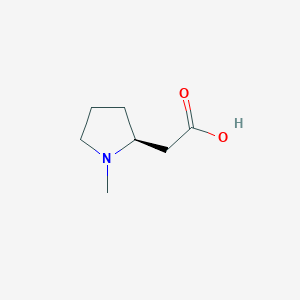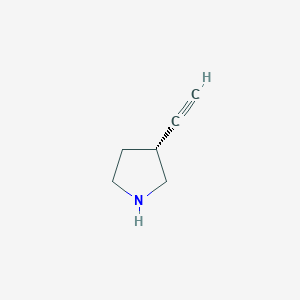
(R)-3-Ethynylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Ethynylpyrrolidine is a chiral compound featuring a pyrrolidine ring with an ethynyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Ethynylpyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: Industrial production of ®-3-Ethynylpyrrolidine may involve large-scale Sonogashira coupling reactions, followed by efficient chiral resolution processes to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Ethynylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The pyrrolidine ring can undergo substitution reactions at various positions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives, depending on the reagents used.
Applications De Recherche Scientifique
®-3-Ethynylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-3-Ethynylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The pyrrolidine ring’s structure allows for specific binding interactions, which can modulate biological pathways and exert pharmacological effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound without the ethynyl group.
Pyrrolizine: A structurally related compound with a fused ring system.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: ®-3-Ethynylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives and makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H9N |
|---|---|
Poids moléculaire |
95.14 g/mol |
Nom IUPAC |
(3R)-3-ethynylpyrrolidine |
InChI |
InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h1,6-7H,3-5H2/t6-/m0/s1 |
Clé InChI |
HIUIQKBMXNDIOB-LURJTMIESA-N |
SMILES isomérique |
C#C[C@H]1CCNC1 |
SMILES canonique |
C#CC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


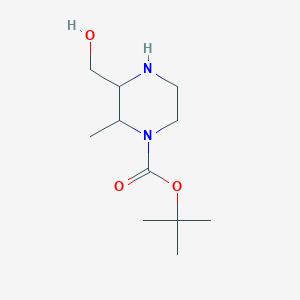
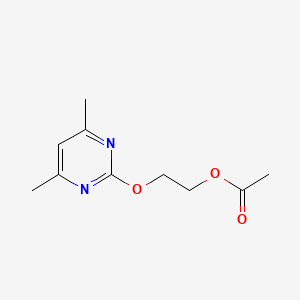
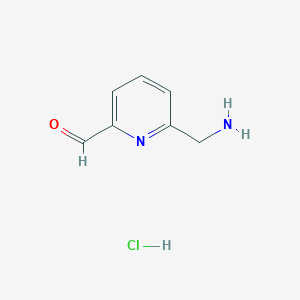
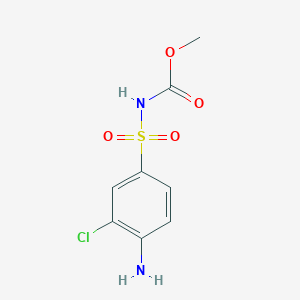



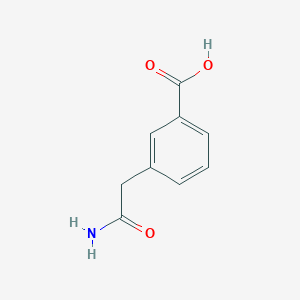

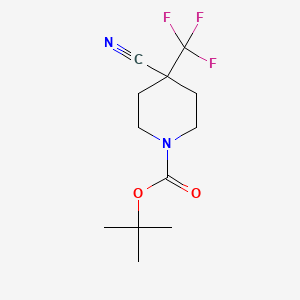
![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
